molecular formula C14H10N4O2 B13997787 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole

6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole

Cat. No.: B13997787
M. Wt: 266.25 g/mol
InChI Key: LGIJJKHZJBOJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a nitro group at the 6th position and a pyridin-2-yl ethenyl group at the 3rd position of the indazole ring. It has a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole typically involves the reaction of 2-vinylpyridine with 3-iodo-6-nitro-1H-indazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridin-2-yl ethenyl group can enhance the compound’s ability to bind to specific targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitro group and a pyridin-2-yl ethenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-nitro-3-(2-pyridin-2-ylethenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIJJKHZJBOJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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